molecular formula C13H13ClN2O2 B3083082 2-Amino-2-(4-(pyridin-2-YL)phenyl)acetic acid hydrochloride CAS No. 1135818-89-1

2-Amino-2-(4-(pyridin-2-YL)phenyl)acetic acid hydrochloride

Cat. No. B3083082
CAS RN: 1135818-89-1
M. Wt: 264.71 g/mol
InChI Key: GKXPBGOAJCCGJQ-UHFFFAOYSA-N
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Description

2-Amino-2-(4-(pyridin-2-yl)phenyl)acetic acid hydrochloride , also known by its IUPAC name [4-(2-pyridinyl)phenyl]acetic acid , is a chemical compound with the molecular formula C₁₃H₁₁NO₂ . It is a solid substance that is typically sealed and stored at room temperature . The compound features a pyridine ring and a phenylacetic acid moiety, making it an interesting target for further investigation.


Synthesis Analysis

The synthetic route to obtain this compound involves the condensation of 4-(pyridin-2-yl)benzaldehyde with glycine (aminoacetic acid) in the presence of suitable reagents. The reaction proceeds through a Schiff base formation followed by reduction to yield the final product. Detailed synthetic procedures and optimization studies have been reported in the literature .


Molecular Structure Analysis

The molecular structure of This compound consists of a central phenylacetic acid core with a pyridine ring attached at the para position. The compound’s backbone includes an amino group and a carboxylic acid group. The precise bond angles, torsion angles, and interatomic distances can be found in crystallographic studies .

Scientific Research Applications

Synthesis and Microbial Studies

2-Amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride were used to prepare derivatives involving 2-Amino-2-(4-(pyridin-2-yl)phenyl)acetic acid hydrochloride. These compounds were screened for their antibacterial and antifungal activities, indicating potential in microbial studies (Patel & Agravat, 2007).

Crystal Structure Analysis

The compound's crystal structure has been analyzed, particularly in the context of pyridine herbicides. This analysis has led to insights into hydrogen bonds and weak π–π interactions, which are significant in understanding the compound's properties (Park, Choi, Kwon, & Kim, 2016).

Fluorescence Binding with Proteins

Research involving p-hydroxycinnamic acid derivatives has investigated the interactions of these compounds with bovine serum albumin. This includes studying fluorescence and UV–vis spectral studies, offering insights into the compound's potential in biochemical applications (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Novel Compound Synthesis

There's ongoing research in synthesizing novel compounds incorporating this compound. This includes the development of compounds with potential pharmaceutical applications, particularly in cancer treatment (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Metal Ion Binding Studies

The compound has been used in studies to generate derivatives that contain ATCUN-like metal ion binding sites. Such studies are significant in understanding the metal binding properties of organic compounds (Boa, Crane, Kowalczyk, & Sultana, 2005).

DNA Interaction and Docking Studies

Studies have also explored the DNA binding properties of Schiff base ligands derived from compounds including this compound. Such research is crucial in the development of new drug candidates (Kurt, Temel, Atlan, & Kaya, 2020).

Safety and Hazards

  • MSDS : The Material Safety Data Sheet (MSDS) provides detailed safety information .

properties

IUPAC Name

2-amino-2-(4-pyridin-2-ylphenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2.ClH/c14-12(13(16)17)10-6-4-9(5-7-10)11-3-1-2-8-15-11;/h1-8,12H,14H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXPBGOAJCCGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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